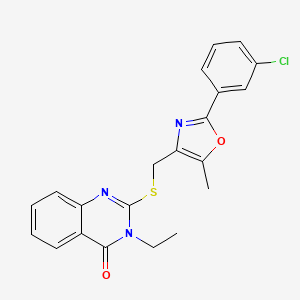![molecular formula C12H17N3O B2569855 N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide CAS No. 2196072-74-7](/img/structure/B2569855.png)
N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide, also known as CPP, is a widely used chemical compound in scientific research. CPP is a selective blocker of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain. CPP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression.
Mechanism of Action
N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. By blocking the NMDA receptor, N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide inhibits the influx of calcium ions into the postsynaptic neuron, which is crucial for the induction of long-term potentiation (LTP) and synaptic plasticity.
Biochemical and Physiological Effects
N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide has been shown to have various biochemical and physiological effects on the central nervous system. N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide has been shown to impair learning and memory processes in animal models, indicating the crucial role of NMDA receptors in these processes. N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide has also been shown to have analgesic effects in animal models of pain, suggesting the potential therapeutic applications of NMDA receptor blockers in pain management.
Advantages and Limitations for Lab Experiments
N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide is a widely used pharmacological tool in scientific research due to its high selectivity and potency in blocking NMDA receptors. However, N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide has some limitations in lab experiments, such as its short half-life and poor solubility in aqueous solutions, which can affect its efficacy and bioavailability.
Future Directions
N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Future research directions could focus on developing more potent and selective NMDA receptor blockers that can overcome the limitations of N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide. Additionally, further research could investigate the potential therapeutic applications of NMDA receptor blockers in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.
Synthesis Methods
N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide can be synthesized through a multi-step process involving the reaction of cyclopentanone with hydrazine, followed by cyclization with 3-bromoprop-2-enoyl chloride. The final product is obtained through purification and crystallization steps.
Scientific Research Applications
N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide has been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes. N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide is commonly used as a pharmacological tool to selectively block NMDA receptors and study their function in vitro and in vivo. N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide has been used to investigate the role of NMDA receptors in synaptic plasticity, learning and memory, pain perception, and neurodegenerative diseases.
properties
IUPAC Name |
N-[(1-cyclopentylpyrazol-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-12(16)13-9-10-7-8-15(14-10)11-5-3-4-6-11/h2,7-8,11H,1,3-6,9H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKZTNIJFLWFKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NN(C=C1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2,3-dichlorophenyl)sulfanyl]methyl}-3-phenyl-4(3H)-quinazolinone](/img/structure/B2569773.png)
![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2569775.png)
![1-[(Oxiran-2-yl)methyl]cyclopropane-1-carbonitrile](/img/structure/B2569776.png)

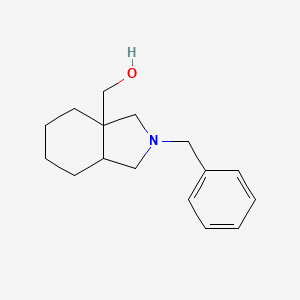
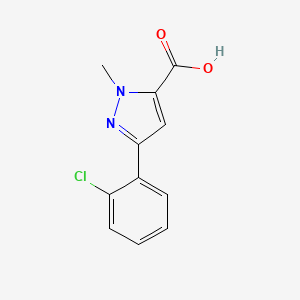

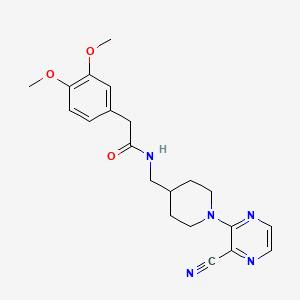
![3-(furan-2-ylmethyl)-10-methyl-2-(p-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2569786.png)

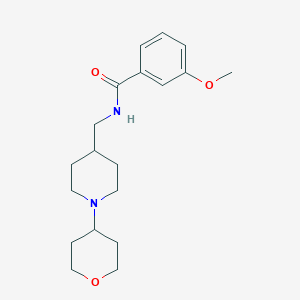
![2-methyl-5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}pyrazine](/img/structure/B2569791.png)
